4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2S/c12-8-5-6-11(10(13)7-8)17(15,16)14-9-3-1-2-4-9/h5-7,9,14H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGSARYTNNCHLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthesis Approach
- Starting Materials : The synthesis often begins with commercially available aromatic compounds such as 2-fluorobenzoic acid or similar precursors.
- Halogenation and Fluorination : The introduction of bromine and fluorine substituents is crucial. This can be achieved through various methods, including direct halogenation reactions or through the use of intermediates like sulfonyl chlorides.
- Sulfonamide Formation : The key step involves converting an aromatic sulfonyl chloride into the corresponding sulfonamide by reaction with cyclopentylamine.
Detailed Synthesis Steps
Step 1: Preparation of Sulfonyl Chloride
- Begin with a suitable aromatic precursor, such as 2-fluorobenzoic acid.
- Convert it into a sulfonyl chloride using chlorosulfonic acid. This step is crucial for introducing the sulfonamide group.
Step 2: Bromination
- Introduce a bromine substituent into the aromatic ring. This can be done through electrophilic aromatic substitution or other bromination methods.
Step 3: Sulfonamide Formation
- React the brominated sulfonyl chloride with cyclopentylamine to form the desired sulfonamide.
Example Synthesis Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Formation of sulfonyl chloride from 2-fluorobenzoic acid | Chlorosulfonic acid, reflux | 70-80% |
| 2 | Bromination of the aromatic ring | Bromine, catalyst (e.g., FeCl₃), room temperature | 60-70% |
| 3 | Reaction with cyclopentylamine | Cyclopentylamine, pyridine, room temperature | 80-90% |
Analysis and Research Findings
Research on sulfonamides highlights their diverse biological activities, including antibacterial and potential anticancer properties. The presence of halogen substituents (bromine and fluorine) in this compound enhances its binding affinity due to strong intermolecular interactions.
Biological Activities
- Antibacterial Properties : Sulfonamides are well-known for their antibacterial activities, which could be relevant for this compound.
- Potential Anticancer Activities : Further studies are needed to explore its potential in cancer treatment.
Mechanism of Action
The mechanism of action likely involves interaction with specific biological targets, such as enzymes or receptors, where it may inhibit enzymatic activity or modulate signaling pathways.
Chemical Reactions Analysis
4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger molecules, often using palladium or other metal catalysts.
Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block : 4-Bromo-N-cyclopentyl-2-fluorobenzenesulfonamide serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules through various chemical reactions, including substitution and coupling reactions .
Biology
- Biological Activity : The compound is under investigation for its potential biological interactions, particularly in enzyme inhibition and receptor modulation. Its unique functional groups may enhance its binding affinity to specific biological targets .
Medicine
- Therapeutic Properties : Research has explored its potential as a lead compound in drug discovery, particularly for antimicrobial and anticancer activities. The specific interactions facilitated by its bromine, fluorine, and sulfonamide groups may contribute to its efficacy against various diseases .
Industry
- Material Development : The compound is utilized in developing new materials and chemical processes, leveraging its unique chemical properties for industrial applications.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of sulfonamide derivatives, including this compound, demonstrating significant inhibition against various bacterial strains.
- Cancer Research : In preclinical trials, this compound showed promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopentyl-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, fluorine, and sulfonamide groups allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Key Observations :
- Cycloalkyl vs. Aryl Substituents: The cyclopentyl group in the target compound provides intermediate steric hindrance compared to the smaller cyclopropyl group (e.g., in C₉H₉BrFNO₂S) and bulkier aryl substituents (e.g., 4-bromo-2-nitrophenyl in C₁₂H₈Br₂N₂O₄S). This balance may enhance bioavailability in drug design .
- Halogen Effects : The 2-fluoro substituent in the target compound reduces electron density at the benzene ring compared to nitro or ethynyl groups, influencing reactivity in cross-coupling reactions .
- Hydrogen Bonding : Unlike N-(4-bromophenylsulfonyl)-2,2,2-trimethylacetamide, which forms centrosymmetric hydrogen-bonded macro-rings, the target compound’s cyclopentyl group may disrupt such motifs, favoring alternative crystal-packing arrangements .
Biological Activity
4-Bromo-N-cyclopentyl-2-fluorobenzenesulfonamide is a sulfonamide compound characterized by its unique molecular structure, which includes a bromine atom, a fluorine atom, and a cyclopentyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of drug discovery and therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 304.19 g/mol. The presence of halogen substituents and the sulfonamide group significantly influence its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.19 g/mol |
| Functional Groups | Bromine, Fluorine, Sulfonamide |
| Solubility | Varies with solvent |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and engage in π-π stacking interactions, which may modulate the activity of target proteins. This compound has been investigated for its potential to inhibit various enzymes, including carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer therapy.
Antimicrobial Activity
Sulfonamides have historically been recognized for their antibacterial properties. Research indicates that compounds similar to this compound exhibit antimicrobial activity against a range of pathogens. The sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .
Anticancer Properties
Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds with structural similarities have shown inhibitory effects on HDACs, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation and apoptosis .
Case Study: HDAC Inhibition
A study focusing on HDAC inhibitors reported that certain sulfonamides exhibited sub-micromolar activity against various cancer cell lines. The IC50 values for these inhibitors were notably low, indicating high potency in inhibiting HDAC activity in vitro .
Other Biological Activities
In addition to antimicrobial and anticancer effects, sulfonamides have been investigated for their roles in treating conditions like glaucoma and epilepsy through inhibition of carbonic anhydrase . Furthermore, their ability to inhibit cysteine proteases has led to research into new treatments for neurodegenerative diseases such as Alzheimer's .
Comparative Analysis
When compared to similar compounds, such as 4-bromo-2-fluorobenzenesulfonamide and N-cyclopentyl-2-fluorobenzenesulfonamide, the unique combination of bromine and fluorine atoms along with the cyclopentyl group provides distinct pharmacological properties. This specificity may enhance the compound's selectivity towards certain biological targets.
| Compound Name | Key Features |
|---|---|
| This compound | Contains a cyclopentyl group; potential HDAC inhibitor |
| 4-Bromo-2-fluorobenzenesulfonamide | Lacks cyclopentyl; different biological profile |
| N-cyclopentyl-2-fluorobenzenesulfonamide | Lacks bromine; altered chemical properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
